molecular formula C11H10N2OS B13892991 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone

1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone

Cat. No.: B13892991
M. Wt: 218.28 g/mol
InChI Key: GRZJRKDLZRQDBX-UHFFFAOYSA-N
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Description

1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone is an organic compound that features a thiazole ring, which is a five-membered ring containing three carbon atoms, one sulfur atom, and one nitrogen atom

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone typically involves the reaction of 3-aminophenyl with thiazole derivatives under specific conditions. One common method includes the use of multicomponent reactions, click reactions, and nano-catalysis to improve selectivity, purity, product yield, and pharmacokinetic activity .

Industrial Production Methods: Industrial production methods for this compound often employ green chemistry principles to ensure cleaner reaction profiles and catalyst recovery. These methods focus on atom economy and reducing environmental impact while maintaining high yields and purity .

Chemical Reactions Analysis

Types of Reactions: 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone undergoes various types of chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another, often using reagents like halogens or nucleophiles.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate, hydrogen peroxide.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogens, nucleophiles.

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols .

Mechanism of Action

The mechanism of action of 1-[5-(3-Aminophenyl)-1,3-thiazol-2-yl]ethanone involves its interaction with specific molecular targets and pathways. For instance, it may inhibit certain enzymes or receptors, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

    Sulfathiazole: An antimicrobial drug.

    Ritonavir: An antiretroviral drug.

    Abafungin: An antifungal drug.

    Bleomycin: An antineoplastic drug.

    Tiazofurin: An anticancer drug.

Uniqueness: Its ability to undergo various chemical reactions and its wide range of scientific research applications further highlight its uniqueness compared to similar compounds .

Properties

Molecular Formula

C11H10N2OS

Molecular Weight

218.28 g/mol

IUPAC Name

1-[5-(3-aminophenyl)-1,3-thiazol-2-yl]ethanone

InChI

InChI=1S/C11H10N2OS/c1-7(14)11-13-6-10(15-11)8-3-2-4-9(12)5-8/h2-6H,12H2,1H3

InChI Key

GRZJRKDLZRQDBX-UHFFFAOYSA-N

Canonical SMILES

CC(=O)C1=NC=C(S1)C2=CC(=CC=C2)N

Origin of Product

United States

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